4-Bromobenzyl 4-[(4-methoxybenzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobenzyl 4-[(4-methoxybenzoyl)amino]benzoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the benzamide family and is commonly referred to as BBM. This compound has been the subject of numerous studies due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of BBM is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in tumor growth and inflammation. Specifically, BBM has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BBM has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in tumor cells. Additionally, BBM has been shown to inhibit the growth and proliferation of tumor cells. In terms of inflammation, BBM has been shown to inhibit the production of certain cytokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BBM in lab experiments is its ability to selectively target tumor cells. This makes it a promising candidate for cancer treatment. Additionally, BBM has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using BBM in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research involving BBM. One area of interest is the development of BBM-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of BBM and its potential applications in the treatment of inflammatory diseases. Finally, there is a need for the development of more efficient synthesis methods for BBM, which could make it more widely available for research purposes.
Synthesemethoden
The synthesis of BBM can be achieved through a series of chemical reactions. One common method involves the reaction of 4-bromobenzylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
BBM has been used extensively in scientific research due to its potential applications in various fields. It has been shown to exhibit anti-tumor activity, making it a promising candidate for cancer treatment. Additionally, BBM has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Eigenschaften
Produktname |
4-Bromobenzyl 4-[(4-methoxybenzoyl)amino]benzoate |
---|---|
Molekularformel |
C22H18BrNO4 |
Molekulargewicht |
440.3 g/mol |
IUPAC-Name |
(4-bromophenyl)methyl 4-[(4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H18BrNO4/c1-27-20-12-6-16(7-13-20)21(25)24-19-10-4-17(5-11-19)22(26)28-14-15-2-8-18(23)9-3-15/h2-13H,14H2,1H3,(H,24,25) |
InChI-Schlüssel |
STXVORNPYJPXHE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC3=CC=C(C=C3)Br |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.